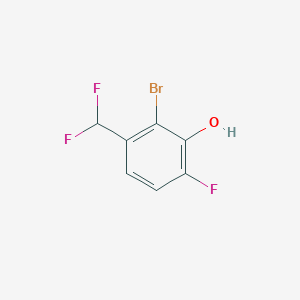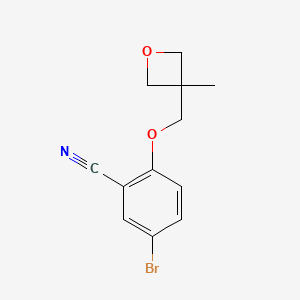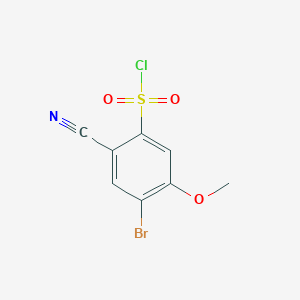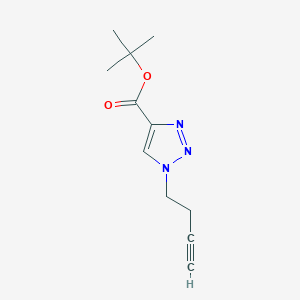
2-Bromo-3-(difluoromethyl)-6-fluorophenol
Vue d'ensemble
Description
2-Bromo-3-(difluoromethyl)-6-fluorophenol is an organic compound that belongs to the class of halogenated phenols. This compound is characterized by the presence of bromine, fluorine, and difluoromethyl groups attached to a phenol ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(difluoromethyl)-6-fluorophenol typically involves the halogenation of a suitable phenol precursor. One common method is the bromination of 3-(difluoromethyl)-6-fluorophenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at a controlled temperature to ensure selective bromination at the desired position on the phenol ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation, crystallization, or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-(difluoromethyl)-6-fluorophenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. For example, it can undergo nucleophilic aromatic substitution with reagents like sodium methoxide or potassium tert-butoxide to form corresponding methoxy or tert-butoxy derivatives.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized products using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the difluoromethyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.
Major Products
Substitution: Methoxy- or tert-butoxy-substituted phenols.
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Dehalogenated phenols or modified difluoromethyl derivatives.
Applications De Recherche Scientifique
2-Bromo-3-(difluoromethyl)-6-fluorophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its halogenated structure, which can interact with biological macromolecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-(difluoromethyl)-6-fluorophenol involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity to these targets through halogen bonding or hydrophobic interactions. The difluoromethyl group can also influence the compound’s electronic properties, affecting its reactivity and interaction with biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-3-(difluoromethyl)pyridine
- 2-Bromo-3,3,3-trifluoropropene
- 2-Bromo-3-fluorotoluene
Uniqueness
2-Bromo-3-(difluoromethyl)-6-fluorophenol is unique due to the combination of bromine, fluorine, and difluoromethyl groups on a phenol ring. This specific arrangement imparts distinct reactivity and properties compared to other halogenated phenols or similar compounds. Its ability to undergo selective substitution, oxidation, and reduction reactions makes it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
2-bromo-3-(difluoromethyl)-6-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-5-3(7(10)11)1-2-4(9)6(5)12/h1-2,7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHFJZBPIQOTBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)F)Br)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1474972.png)
![5-Methylimidazo[5,1-b][1,3,4]thiadiazole-2-carboxylic acid](/img/structure/B1474973.png)








![tert-butyl N-[2-(4-ethynylphenyl)ethyl]carbamate](/img/structure/B1474990.png)

